1-(2-Fluoro-[3,3'-bipyridin]-6-YL)-1H-pyrrolo[2,3-C]pyridine
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Overview
Description
1-(2-Fluoro-[3,3’-bipyridin]-6-YL)-1H-pyrrolo[2,3-C]pyridine is a complex heterocyclic compound that features a fluorinated bipyridine moiety fused with a pyrrolopyridine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluoro-[3,3’-bipyridin]-6-YL)-1H-pyrrolo[2,3-C]pyridine typically involves multi-step processes that include the formation of the bipyridine core followed by the introduction of the fluorine atom and the construction of the pyrrolopyridine ring. Common synthetic methods include:
Suzuki Coupling: This method involves the coupling of halogenated pyridine derivatives with boronic acids in the presence of a palladium catalyst.
Stille Coupling: Similar to Suzuki coupling, this method uses organotin compounds instead of boronic acids.
Negishi Coupling: This method involves the coupling of organozinc compounds with halogenated pyridines.
Ullmann Coupling: This method involves the homocoupling of halogenated pyridines in the presence of copper catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above-mentioned synthetic routes to achieve higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1-(2-Fluoro-[3,3’-bipyridin]-6-YL)-1H-pyrrolo[2,3-C]pyridine undergoes various chemical reactions, including:
Substitution: The fluorine atom in the bipyridine moiety can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents.
Major Products Formed
Scientific Research Applications
1-(2-Fluoro-[3,3’-bipyridin]-6-YL)-1H-pyrrolo[2,3-C]pyridine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a ligand in drug design and development, particularly in targeting specific enzymes and receptors.
Materials Science: It is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It is used in the study of biological processes and interactions, particularly in the context of fluorine-containing biomolecules.
Mechanism of Action
The mechanism of action of 1-(2-Fluoro-[3,3’-bipyridin]-6-YL)-1H-pyrrolo[2,3-C]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions with the target molecules . The bipyridine moiety facilitates coordination with metal ions, which can modulate the compound’s activity and stability .
Comparison with Similar Compounds
Similar Compounds
2-Fluoropyridine: A simpler fluorinated pyridine derivative with similar electronic properties.
3-Fluoropyridine: Another fluorinated pyridine with different substitution patterns.
4-Fluoropyridine: A fluorinated pyridine with the fluorine atom at the para position.
Furo[2,3-b]pyridine: A related compound with a fused furan ring instead of a pyrrolopyridine ring.
Uniqueness
1-(2-Fluoro-[3,3’-bipyridin]-6-YL)-1H-pyrrolo[2,3-C]pyridine is unique due to its combination of a fluorinated bipyridine moiety and a pyrrolopyridine ring. This structure imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C17H11FN4 |
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Molecular Weight |
290.29 g/mol |
IUPAC Name |
1-(6-fluoro-5-pyridin-3-ylpyridin-2-yl)pyrrolo[2,3-c]pyridine |
InChI |
InChI=1S/C17H11FN4/c18-17-14(13-2-1-7-19-10-13)3-4-16(21-17)22-9-6-12-5-8-20-11-15(12)22/h1-11H |
InChI Key |
BWKLYWVXXTWOAT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=C(N=C(C=C2)N3C=CC4=C3C=NC=C4)F |
Origin of Product |
United States |
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